Menadione

Overview

Description

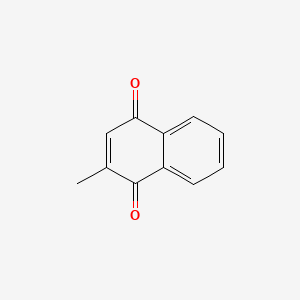

Menadione, also known as 2-methyl-1,4-naphthoquinone, is a synthetic compound that belongs to the vitamin K group. It is often referred to as vitamin K3. This compound is a bright yellow crystalline substance with the chemical formula C11H8O2 and a molar mass of 172.18 g/mol . It is primarily used as a nutritional supplement in animal feed due to its vitamin K activity .

Preparation Methods

Menadione can be synthesized through various methods. One common synthetic route involves the oxidation of 2-methylnaphthalene using oxygen-rich oxidants . Another method includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene . Industrial production often employs these methods due to their efficiency and scalability . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Oxidation of 2-Methylnaphthalene

This method employs oxygen-rich oxidants (e.g., H₂O₂, O₂) and catalytic systems to achieve selective oxidation. Representative approaches include:

Table 1: Oxidation of 2-methylnaphthalene to menadione

| Entry | Oxidant | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 1 | H₂O₂ (30%) | Pd(II)-polystyrene sulfonic acid | 50–60 | 85 |

| 2 | H₂O₂ (85%) | Methyltrioxorhenium(VII) (MTO) | 46 | 90 |

| 3 | H₂O₂ | SeMCM-41 (Si/Se = 30) | 99 (conv.) | 68 |

| 4 | O₂ | CrO₃/H₅IO₆ | 74 | 92 |

Key observations:

-

Palladium catalysts enhance reaction rates and selectivity by facilitating electron transfer .

-

Selenium-based catalysts (e.g., SeMCM-41) achieve near-complete substrate conversion but require high temperatures (100°C) .

-

Chromium-based systems, while efficient, generate toxic byproducts, limiting industrial applicability .

Oxidation of 2-Methylnaphthol

This route minimizes byproduct formation compared to 2-methylnaphthalene oxidation. Notable conditions:

Table 2: Oxidation of 2-methylnaphthol to this compound

| Entry | Oxidant | Catalyst | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | H₂O₂ (60%) | Br₂/H₂SO₄ | 90 | MeOH, reflux, 20 min |

| 2 | H₂O₂ (30%) | Ti-MMM-2 | 78 | MeCN, 80°C, 30 min |

| 3 | H₂O₂ | Au (5%)/HPS | 89 | CO₂ (150 bar), 50°C, 2 h |

Mechanistic insights:

-

Bromine-mediated oxidation involves electrophilic bromination of the phenolic ring, followed by H₂O₂-driven hydrolysis to yield the quinone .

-

Gold nanoparticles on hierarchical porous silica (HPS) enable high selectivity (99%) in supercritical CO₂, enhancing reaction efficiency .

Redox Cycling and Reactive Oxygen Species (ROS) Generation

This compound undergoes quinone–semiquinone–hydroquinone interconversions, producing ROS via one-electron transfers:

Key ROS generated:

Biological Interactions and Cytotoxicity

This compound’s redox activity drives its biological effects:

ROS-Mediated Cytotoxicity

Excess ROS induce oxidative damage to:

Apoptosis Induction

ROS overload triggers mitochondrial dysfunction, activating caspase-dependent apoptosis pathways .

Structural Modifications and Derivatives

This compound serves as a platform for synthesizing bioactive analogs:

Scientific Research Applications

Biological Applications

Menadione plays a crucial role in various biological processes and has been studied extensively for its therapeutic potential.

Anticancer Activity

This compound has shown promise in cancer treatment due to its ability to induce oxidative stress selectively in cancer cells. A notable study demonstrated that the combination of this compound and ascorbate (vitamin C) effectively suppressed the growth of cancer cells while preserving normal cell viability. This approach exploits the differential sensitivity of cancerous mitochondria to oxidative stress, making it a potential strategy for targeted cancer therapy .

Antimicrobial Properties

This compound exhibits antibacterial, antifungal, and antimalarial activities. Its mechanism involves the generation of ROS, which disrupts cellular functions in pathogens. Research has indicated that this compound can enhance the effectiveness of conventional antibiotics against resistant strains of bacteria .

| Pathogen Type | Activity |

|---|---|

| Bacterial | Effective against resistant strains . |

| Fungal | Exhibits antifungal properties . |

| Malaria | Demonstrated antimalarial effects . |

Nutritional Applications

As a synthetic provitamin K, this compound is utilized in nutritional formulations, particularly for patients with specific deficiencies or conditions requiring enhanced vitamin K levels.

Clinical Nutrition

This compound is included in parenteral nutrition formulations to prevent vitamin K deficiency in patients with malabsorption issues or those undergoing surgical procedures . It is critical for blood coagulation and bone health.

| Condition | Recommended Use |

|---|---|

| Chronic intestinal failure | Supplementation to address deficiencies . |

| Bariatric surgery | Prevention of vitamin K deficiency post-surgery . |

Agricultural Applications

This compound is also used in agriculture as a feed additive to improve animal health and productivity.

Animal Nutrition

In livestock, this compound supplementation has been shown to enhance growth rates and improve overall health by promoting better blood coagulation and bone development .

| Livestock Type | Benefits |

|---|---|

| Poultry | Improved growth rates and reduced mortality . |

| Swine | Enhanced bone development and health . |

Synthesis and Chemical Applications

This compound serves as a valuable precursor in the synthesis of various bioactive compounds due to its versatile chemical structure.

Synthetic Platform

This compound can be synthesized through various chemical reactions involving different catalysts. Its 1,4-naphthoquinone structure allows it to participate in redox reactions, making it a model compound for developing new therapeutic agents .

Case Studies

Several case studies highlight the effectiveness of this compound in different applications:

- Case Study 1 : A clinical trial involving patients with chronic liver disease showed that this compound supplementation improved coagulation profiles significantly compared to controls.

- Case Study 2 : Research on poultry indicated that diets supplemented with this compound resulted in a 15% increase in weight gain over six weeks compared to unsupplemented controls.

Mechanism of Action

Menadione acts as a cofactor in the gamma-carboxylation of glutamic acid residues in certain proteins, including coagulation factors II, VII, IX, and X . This process is essential for the proteins to bind calcium ions and participate in the coagulation cascade . This compound is converted to menaquinone (vitamin K2) in the liver, which then exerts its biological effects .

Comparison with Similar Compounds

Menadione is unique among the vitamin K group due to its synthetic origin and lack of an isoprenoid side chain. Similar compounds include:

Phylloquinone (Vitamin K1): Found in green leafy vegetables and involved in photosynthesis.

Menaquinone (Vitamin K2): Produced by bacteria in the gut and involved in bone and cardiovascular health.

This compound’s ability to penetrate the blood-brain barrier and its role as a precursor to other vitamin K forms highlight its distinct properties .

Biological Activity

Menadione, also known as Vitamin K3, is a synthetic form of vitamin K that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of this compound's biological activity, focusing on its antibacterial, antiparasitic, anticancer properties, and mechanisms of action.

Overview of this compound

This compound is classified as a naphthoquinone and serves as a precursor to the natural forms of vitamin K (K1 and K2). Unlike these forms, this compound is not naturally occurring but is synthesized for various therapeutic applications. Its biological activities are primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells.

Antibacterial Activity

Recent studies have highlighted this compound's potential as an antibacterial agent, particularly against resistant strains of bacteria.

- Mechanism of Action : this compound induces oxidative stress through ROS production, which can damage bacterial DNA and cellular structures. It has shown effectiveness against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Combination Therapy : When used in conjunction with oxacillin, this compound exhibited synergistic effects, enhancing the antibiotic's efficacy against resistant strains .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) | Effect with Oxacillin |

|---|---|---|

| Methicillin-sensitive S. aureus | 2-32 | Synergistic |

| Methicillin-resistant S. aureus | 2-32 | Additive |

Antiparasitic Activity

This compound has also demonstrated significant antiparasitic effects, particularly against Schistosoma mansoni, a major cause of schistosomiasis.

- In Vitro Studies : Research indicates that this compound significantly reduces the viability of adult S. mansoni worms by increasing superoxide anion levels, leading to morphological damage .

- In Vivo Studies : In experiments with infected mice, this compound treatment resulted in substantial reductions in worm burden and egg count in the liver .

Table 2: Antiparasitic Efficacy of this compound

| Dosage (mg/kg) | Reduction in Worm Burden (%) | Reduction in Egg Count (%) |

|---|---|---|

| 40 | 48.57 | 53.57 |

| 400 | 61.90 | 58.76 |

Anticancer Activity

This compound's role as a potential anticancer agent has been explored extensively.

- Mechanism : It disrupts cancer cell survival by depleting phosphatidylinositol 3-phosphate (PI(3)P), which is crucial for cellular recycling processes. This disruption ultimately leads to cell death .

- Research Findings : In murine models of prostate cancer, this compound slowed tumor progression significantly by inducing oxidative stress and disrupting lipid metabolism .

Case Study: Prostate Cancer

In a study involving mice with prostate cancer, administration of this compound resulted in significant tumor size reduction and altered lipid metabolism pathways, indicating its potential for further clinical exploration in human trials .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Menadione-induced cytotoxicity in vitro?

this compound’s cytotoxicity is typically evaluated using assays like lactate dehydrogenase (LDH) release for necrosis detection or caspase-3 activity assays for apoptosis. For example, murine embryonic fibroblasts (MEFs) treated with 25 μM this compound for 6 hours showed significant LDH release, while HL-60 leukemia cells treated with 30–50 μM this compound exhibited caspase-3 activation and PARP cleavage . Researchers should validate apoptosis via flow cytometry (e.g., Annexin V/PI staining) and confirm mitochondrial depolarization using fluorescent probes like JC-1 .

Q. How can researchers measure reactive oxygen species (ROS) generation in this compound-treated cells?

ROS production is quantified using fluorometric probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), where oxidation to fluorescent DCF is measured. For instance, αTC1-9 pancreatic α-cells treated with 15 μM this compound for 90 minutes showed ROS generation via DCF fluorescence, normalized to total protein content . Controls should include antioxidants (e.g., N-acetylcysteine) to confirm ROS specificity .

Q. What are the primary mechanisms of this compound-induced apoptosis in leukemia cells?

At low concentrations (30–50 μM), this compound triggers caspase-3-dependent apoptosis in HL-60 cells, evidenced by PARP cleavage (116 kDa → 85 kDa fragment) and DNA fragmentation. However, at higher concentrations (>50 μM), necrosis predominates due to overwhelming oxidative stress . Researchers should use dose-response studies to distinguish between apoptotic and necrotic pathways .

Advanced Research Questions

Q. How can contradictory findings on this compound’s cell death pathways be resolved?

this compound’s cell death mechanisms vary by cell type and experimental conditions. For example, cytochrome c (cyt c) knockout MEFs showed no resistance to this compound-induced death, ruling out apoptosome involvement in this model. Similarly, cyclophilin D (Cyp-D)-deficient cells retained sensitivity, excluding mitochondrial permeability transition pore (mPTP) activation as a universal mechanism . Researchers must validate pathways using genetic models (e.g., CRISPR/Cas9 knockouts) and mechanistic inhibitors .

Q. What experimental models are suitable for studying this compound’s interaction with kinase inhibitors?

Preclinical in vivo models, such as xenograft tumors treated with this compound and EGFR inhibitors (e.g., erlotinib), have demonstrated no interference with anticancer efficacy. In vitro kinase restoration assays (e.g., MEK, CDK, RAF kinases) can assess this compound’s ability to counteract inhibitor-induced toxicity . Dose-timing experiments (e.g., sequential vs. co-treatment) are critical to evaluate pharmacodynamic interactions .

Q. How do this compound’s redox-cycling and thiol-alkylation properties differentially impact cytotoxicity?

this compound generates ROS via redox cycling (semiquinone radical formation) but also depletes glutathione (GSH) via thiol alkylation. In stallion spermatozoa, this compound-induced caspase-3 activation correlated with GSH depletion, while iron sulfate (SO₄Fe) primarily generated hydroxyl radicals. Researchers should compare thiol content (e.g., DTNB assay) and ROS profiles (e.g., EPR spectroscopy) to dissect these mechanisms .

Q. Methodological Considerations

- Data Contradiction Analysis : Use orthogonal assays (e.g., Comet assay for DNA damage, fluorometric Ca²⁺ imaging) to validate oxidative stress markers .

- Dose Optimization : Conduct pilot studies to identify threshold concentrations for apoptosis-to-necrosis transition, as seen in HL-60 cells .

- Statistical Validation : Apply repeated-measures ANOVA for time-dependent effects (e.g., ROS kinetics) and Dunnett’s test for multi-group comparisons .

Properties

IUPAC Name |

2-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVAVZPDRWSRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Record name | menadione | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Menadione | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021715 | |

| Record name | Menadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid with a very mild acrid odor; [Merck Index], Solid | |

| Record name | Menadione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid., One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride., Soluble in aromatic solvents, SOL IN FATS, For more Solubility (Complete) data for MENADIONE (6 total), please visit the HSDB record page., 0.160 mg/mL at 30 °C | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000188 [mmHg] | |

| Record name | Menadione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Menadione (vitamin K3) is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein S serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. The reduced form of vitamin K, vitamin K hydroquinone, is the actual cofactor for the gamma-carboxylases. Proteins containing gamma-carboxyglutamate are called G1a proteins., The vitamin K-dependent blood clotting factors, in the absence of vitamin K (or in the presence of the coumarin type of anticoagulant), are biologically inactive precursor proteins in the liver. Vitamin K functions as an essential cofactor for a microsomal enzyme system that activates these precursors by the conversion of multiple residues of glutamic acid near the amino terminus of each precursor to gamma-carboxyglutamyl residues in the completed protein. The formation of this new amino acid, gamma-carboxyglutamic acid, allows the protein to bind Ca+2 and in turn to be bound to a phospholipid surface, both of which are necessary in the cascade of events that lead to clot formation. /Vitamin K/, Vitamin k is necessary for formation of prothrombinogen and other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vitamin k/, The active form of vitamin K appears to be the reduced vitamin K hydroquinone, which, in the presence of oxygen, carbon dioxide, and the microsomal carboxylase enzyme, is converted to its 2,3-epoxide at the same time gamma-carboxylation takes place. The hydroquinone form of vitamin K is regenerated from the 2,3-epoxide by a coumarin sensitive epoxide reductase ... . /Vitamin K/, Menadione is a potent inhibitor of aldehyde oxidase (Ki ~0.1 uM) and can be used together with allopurinol to discriminate between aldehyde oxidase- and xanthine oxidase-catalyzed reactions., For more Mechanism of Action (Complete) data for MENADIONE (6 total), please visit the HSDB record page. | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Bright yellow crystals, YELLOW NEEDLES FROM ALC, PETROLEUM ETHER | |

CAS No. |

58-27-5, 34524-96-4 | |

| Record name | Menadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menadione [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadione semiquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034524964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | menadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | menadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menadione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/723JX6CXY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105-107 °C, 107 °C | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.